1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
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Overview
Description
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride and a suitable base.
Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group and p-tolylurea moiety contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the mesitylsulfonyl group and the p-tolylurea moiety provides a unique combination of steric and electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-8-10-21(11-9-17)26-24(28)25-13-12-22-7-5-6-14-27(22)31(29,30)23-19(3)15-18(2)16-20(23)4/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H2,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCJWEQLWLYGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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